

Application Notes and Protocols for Measuring 8-Br-7-CH-cADPR Efficacy

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Compound of Interest						
Compound Name:	8-Br-7-CH-cADPR					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the efficacy of **8-Br-7-CH-cADPR**, a potent, cell-permeable, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR). The following protocols and data will enable researchers to effectively evaluate its potential in various experimental settings.

Introduction to 8-Br-7-CH-cADPR and its Mechanism of Action

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum through the activation of ryanodine receptors (RyRs). In some cellular contexts, it may also influence Ca²⁺ entry through transient receptor potential (TRP) channels, such as TRPM2. The enzyme CD38 is the primary source of cADPR synthesis from nicotinamide adenine dinucleotide (NAD+) in many cell types. In neurons, the enzyme SARM1 has also been shown to produce cADPR, particularly in the context of axonal injury.

8-Br-7-CH-cADPR acts as a competitive antagonist at the cADPR binding site on RyRs and potentially other cADPR-sensitive channels, thereby inhibiting cADPR-mediated Ca²⁺ release and downstream signaling events. This antagonistic activity makes it a valuable tool for studying the physiological roles of cADPR and a potential therapeutic agent for conditions associated with excessive cADPR signaling, such as neurodegenerative diseases.



Data Presentation: Efficacy of 8-Br-7-CH-cADPR

The following tables summarize key quantitative data regarding the efficacy of **8-Br-7-CH-CADPR** in various in vitro assays.

Table 1: Inhibition of Intracellular Calcium Elevation

Assay System	Agonist/Stimul us	8-Br-7-CH- cADPR Concentration	Observed Effect	Reference
Dorsal Root Ganglion (DRG) Neurons	sTIR dimerization (SARM1 activation)	10 μΜ	Partial inhibition of Ca ²⁺ elevation	[1][2]
Human Myometrial Smooth Muscle Cells	Oxytocin, PGF2α, ET-1	100 μM (of 8-Br- cADPR)	20-46% attenuation of Ca ²⁺ responses	[3]
Porcine Airway Smooth Muscle Cells	Acetylcholine, Endothelin-1	100 μM (of 8-Br-cADPR)	Significant attenuation of Ca ²⁺ responses	[4]

Table 2: Neuroprotective Effects

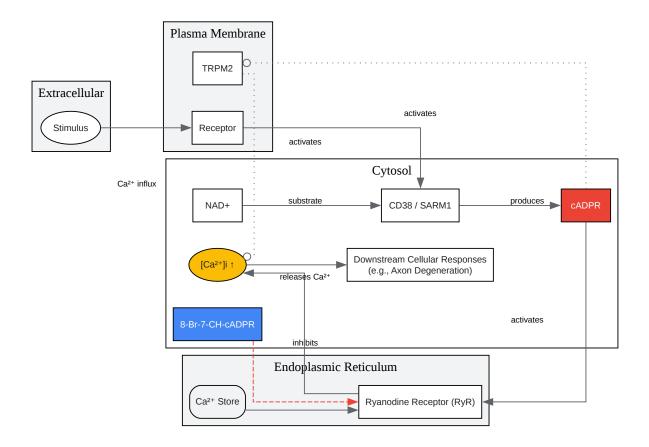


Cell Type	Insult	8-Br-7-CH- cADPR Concentrati on	Outcome Measure	Observed Effect	Reference
Dorsal Root Ganglion (DRG) Neurons	Paclitaxel (30 nM)	0.1 μΜ	Axon Degeneration Index	Significant decrease in degeneration	[1]
Dorsal Root Ganglion (DRG) Neurons	Paclitaxel (30 nM)	1 μΜ	Axon Degeneration Index	Significant decrease in degeneration	[1]
Dorsal Root Ganglion (DRG) Neurons	Paclitaxel (30 nM)	10 μΜ	Axon Degeneration Index	Significant decrease in degeneration	[1]

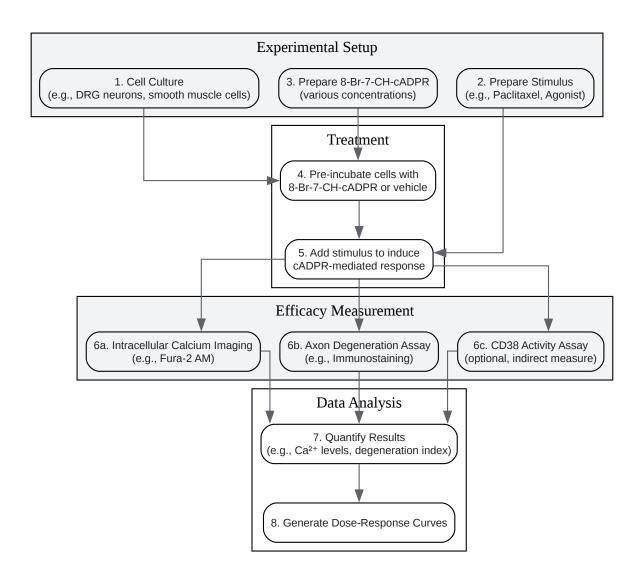
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cADPR signaling pathway and a typical experimental workflow for assessing the efficacy of **8-Br-7-CH-cADPR**.









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References

- 1. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CD38/cADPR-mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
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